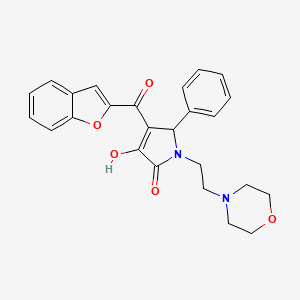

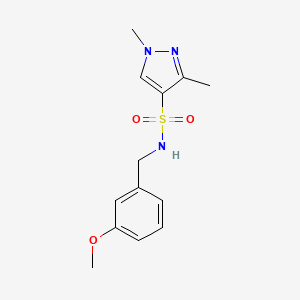

N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.236. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry Applications

A comprehensive review on the analysis of heterocyclic aromatic amines (HAAs) like PhIP, which share structural similarities with "N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine", in biological matrices, foodstuff, and beverages has highlighted the importance of sensitive qualitative and quantitative analysis. Techniques like liquid chromatography coupled with mass spectrometry have been emphasized for their high selectivity and sensitivity, reaching lower quantification levels in the sub pg/mL range (Teunissen et al., 2010).

Catalysis and Synthesis

Recent developments in recyclable copper catalyst systems for C-N bond forming reactions, which are fundamental in the synthesis of nitrogen-containing heterocycles, have been reviewed. These protocols use aromatic, heterocyclic, and aliphatic amines, demonstrating the versatility of copper-mediated systems in organic synthesis (Kantam et al., 2013).

Environmental Science and Removal Techniques

The use of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies has been critically reviewed. These studies suggest that amine-containing sorbents can offer efficient solutions for PFAS control at relatively low concentrations, emphasizing the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the removal process (Ateia et al., 2019).

Food Safety

Research on HAAs in the context of food safety has shown that these compounds, formed during the cooking of meat, pose carcinogenic risks. The formation, analysis, and mitigation strategies for HAAs have been comprehensively reviewed, highlighting the importance of understanding their generation during food processing and their metabolism in humans for effective risk assessment and control (Chen et al., 2020).

Pharmaceutical Development

Pyrrolidine derivatives, which share a common motif with "this compound", have been extensively reviewed for their selectivity and biological activity in drug development. The pyrrolidine ring's contribution to stereochemistry and the possibility of exploring pharmacophore space due to its sp3-hybridization have been particularly noted, indicating the scaffold's significance in medicinal chemistry (Petri et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

N-methyl-3-pyridin-4-ylcyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-10-6-9(7-10)8-2-4-12-5-3-8/h2-5,9-11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKAHOQVWSVYAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2547432.png)

![2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B2547433.png)

![Tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2547435.png)

![7-ethyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547440.png)

![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2547445.png)

![4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547450.png)

![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)